2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide
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Overview
Description
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C19H26N6O4 and its molecular weight is 402.455. The purity is usually 95%.
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Scientific Research Applications
Dual Regulator of Cytokines
A pyrimidylpiperazine derivative closely related to the compound has shown potential as a dual cytokine regulator. It has been found to inhibit tumor necrosis factor (TNF)-alpha and augment interleukin-10 release, suggesting applications in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, similar in structure to the compound, was synthesized as ligands for the histamine H4 receptor. This research suggests potential applications in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, structurally related to the compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This indicates potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Imaging the Translocator Protein with PET
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the compound , have been used for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This suggests applications in neuroimaging and the study of neurodegenerative diseases (Dollé et al., 2008).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines, structurally related to the compound, have shown activity as mediator release inhibitors, suggesting potential use as antiasthma agents (Medwid et al., 1990).
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. It plays a crucial role in nerve signal transmission at cholinergic synapses.
Mode of Action
The compound acts as a competitive inhibitor of AChE . It binds to the active site of the enzyme, preventing acetylcholine from accessing the site and thus inhibiting the enzyme’s activity. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance nerve signal transmission and potentially improve cognitive function. This makes it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Properties
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4/c1-4-6-20-15(27)12-25-18(28)16-14(5-7-21-17(16)22(3)19(25)29)24-10-8-23(9-11-24)13(2)26/h5,7H,4,6,8-12H2,1-3H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSHYCBKNNTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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